molecular formula C12H18O2 B7994490 1-(3-Ethoxyphenyl)-2-methyl-2-propanol CAS No. 23037-48-1

1-(3-Ethoxyphenyl)-2-methyl-2-propanol

Cat. No.: B7994490
CAS No.: 23037-48-1
M. Wt: 194.27 g/mol
InChI Key: IKBPSPXDWSOMJJ-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-2-methyl-2-propanol is a chemical compound of interest in industrial and scientific research, particularly for applications in organic synthesis and the development of specialty chemicals. While direct studies on this specific molecule are limited in the public domain, its structural features suggest significant potential. Researchers are investigating its utility as a synthetic intermediate or building block for more complex molecules. Compounds with similar aryl-ethanol backbones are frequently explored in the field of fragrance and flavor research. For instance, structurally related molecules, such as those featuring an ethoxyphenyl group, have been documented as valuable intermediates in synthetic pathways and have demonstrated utility as novel fragrance substances, notably for imparting lily-of-the-valley (muguet) scent profiles to consumer products . The presence of the tertiary alcohol and ether functional groups in its structure makes it a candidate for further chemical modification, including esterification or etherification, to create derivative compounds with tailored physical properties. This product is intended for laboratory research and development purposes to further explore these and other potential applications. It is supplied as For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-14-11-7-5-6-10(8-11)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBPSPXDWSOMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292193
Record name 3-Ethoxy-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23037-48-1
Record name 3-Ethoxy-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23037-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor is synthesized via Friedel-Crafts acylation of 3-ethoxyphenyl derivatives, followed by reaction with methylmagnesium bromide (MeMgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C. The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed with aqueous ammonium chloride to yield the tertiary alcohol.

Yield and Optimization

Typical yields range from 70% to 85%, depending on the purity of the ketone precursor and reaction conditions. Optimizations include:

  • Temperature Control : Maintaining sub-10°C temperatures to minimize side reactions.

  • Solvent Selection : THF or diethyl ether for optimal reagent solubility.

  • Quenching Protocol : Gradual addition of NH₄Cl to prevent exothermic decomposition.

Borohydride-Metal Salt Reduction of Esters

A scalable alternative involves reducing ester precursors using borohydride-metal salt systems. This method, adapted from the synthesis of structurally similar compounds, offers milder conditions compared to Grignard reactions.

Reaction Protocol

Ethyl 2-(3-ethoxyphenyl)-2-methylpropionate is reduced using a potassium borohydride (KBH₄) and lithium chloride (LiCl) system in ethanol at 60–70°C. The metal salt enhances borohydride reactivity, enabling efficient reduction of the ester to the corresponding alcohol.

Table 1: Borohydride Reduction Conditions and Outcomes

ParameterValueSource
SubstrateEthyl 2-(3-ethoxyphenyl)-2-methylpropionate
Reducing AgentKBH₄/LiCl (2:1.2 molar ratio)
SolventEthanol
Temperature60–70°C
Yield80–90%

Advantages Over Traditional Methods

  • Cost Efficiency : Avoids expensive catalysts like tosic acid.

  • Environmental Impact : Generates minimal acidic waste.

  • Scalability : Suitable for continuous-flow reactors due to homogeneous conditions.

Cation Exchange Resin-Catalyzed Hydration of Alkenes

A novel approach leverages cation exchange resins as solid acid catalysts for the hydration of alkenes, inspired by methods for synthesizing analogous chlorinated alcohols.

Process Overview

1-(3-Ethoxyphenyl)-2-methylpropene is hydrated using a sulfonated polystyrene resin (e.g., Amberlyst-15) in a tubular reactor. Water and the alkene are fed into the reactor at controlled flow rates (0.5–20 kg/h for the alkene; 1–100 L/h for water), with external cooling to maintain 0–45°C.

Key Parameters

  • Resin Characteristics : High surface area (>50 m²/g) and acid capacity (>4.7 mmol H⁺/g).

  • Residence Time : 10–30 minutes for complete conversion.

  • Product Isolation : Phase separation followed by distillation yields >95% pure alcohol.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodYieldCostEnvironmental ImpactScalability
Grignard Reaction70–85%HighModerate (solvent waste)Lab-scale
Borohydride Reduction80–90%ModerateLowIndustrial
Cation Exchange Hydration75–85%LowVery LowContinuous

Critical Evaluation

  • Grignard Reaction : Ideal for small-scale synthesis but limited by moisture sensitivity and solvent costs.

  • Borohydride Reduction : Balances yield and sustainability, though requires ester precursors.

  • Cation Exchange Method : Most eco-friendly, with potential for zero liquid discharge.

Industrial-Scale Optimization Strategies

Solvent Recovery Systems

Ethanol and THF are recovered via vacuum distillation in borohydride and Grignard methods, reducing raw material costs by 30–40%.

Catalytic Reusability

Cation exchange resins retain >90% activity after 10 reaction cycles, minimizing replacement frequency.

Purity Enhancement

Recrystallization from ethyl acetate/heptane mixtures achieves >99% purity, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 1-(3-Ethoxyphenyl)-2-methyl-2-propanone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Oxidative Stress: Influencing oxidative stress pathways, potentially leading to antioxidant effects.

Comparison with Similar Compounds

Structural Differences :

  • Tert-butanol lacks the aromatic substituent present in 1-(3-ethoxyphenyl)-2-methyl-2-propanol, resulting in simpler solubility and reactivity profiles.

Physical Properties :

Property Tert-Butanol This compound (Inferred)
Molecular Weight 74.12 g/mol ~180–200 g/mol (estimated)
Boiling Point 82–83°C Likely higher due to aromatic group
Solubility in Water Miscible Reduced due to hydrophobic aryl group

Chemical Reactivity :

  • Both compounds are tertiary alcohols, reacting rapidly with Lucas reagent (HCl/ZnCl₂) to form turbidity immediately .
  • The ethoxyphenyl group in this compound may stabilize carbocation intermediates during acid-catalyzed dehydration, altering reaction pathways compared to tert-butanol .

1-(4-Chlorophenyl)-2-Methyl-2-Propanol

Structural Differences :

  • Substitution of the ethoxy group with a chlorine atom at the para position of the phenyl ring.

Physical Properties :

Property 1-(4-Chlorophenyl)-2-Methyl-2-Propanol This compound
Molecular Weight 184.66 g/mol ~180–200 g/mol
Melting Point Not reported; likely solid at room temperature Likely liquid (similar to tert-butanol)

Electronic Effects :

1-(4-Vinylphenyl)-2-Methyl-2-Propanol

Structural Differences :

  • A vinyl (–CH=CH₂) group replaces the ethoxy substituent.

Molecular Geometry :

  • Both compounds share a chair-like conformation in crystal structures, as observed in tert-butanol derivatives .

Biological Activity

1-(3-Ethoxyphenyl)-2-methyl-2-propanol, also known by its CAS number 23037-48-1, is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an ethoxy group attached to a phenyl ring. The chemical formula is C11H16O2C_{11}H_{16}O_2, and it is classified as a secondary alcohol due to the presence of the hydroxyl (-OH) group.

PropertyValue
Molecular FormulaC₁₁H₁₆O₂
Molecular Weight184.25 g/mol
Boiling Point220 °C
SolubilitySoluble in ethanol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Case Study on Skin Irritation : A clinical assessment evaluated the dermal effects of this compound in human subjects. Results indicated mild irritation at higher concentrations, necessitating further investigation into safe usage levels.
  • Toxicological Assessment : A comprehensive review of toxicological data revealed that while the compound has low acute toxicity, repeated exposure could lead to renal complications as observed in rodent models. The No Observed Adverse Effect Level (NOAEL) was established at approximately 803.7 mg/kg/day for male rats based on urinary tract lesions observed in high-dose groups.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. As a secondary alcohol, it can form hydrogen bonds with biomolecules, potentially altering their structure and function. This interaction may enhance its antimicrobial and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

CompoundStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
This compoundSecondary AlcoholModerateSignificant
1-(3-Methylphenyl)-2-methyl-2-propanolSecondary AlcoholLowModerate
1-(3-Propoxyphenyl)-2-methyl-2-propanolSecondary AlcoholModerateLow

Q & A

Basic: How can the tertiary alcohol structure in 1-(3-Ethoxyphenyl)-2-methyl-2-propanol be experimentally confirmed?

Methodological Answer:
The tertiary alcohol moiety can be identified using the Lucas test , which differentiates primary, secondary, and tertiary alcohols. Tertiary alcohols (e.g., 2-methyl-2-propanol derivatives) react immediately with Lucas reagent (ZnCl₂ in HCl), forming turbidity due to rapid carbocation formation . For precise structural confirmation, combine this with NMR spectroscopy (¹H and ¹³C) to resolve the ethoxyphenyl and methyl-propanol groups.

Basic: What solvents are optimal for dissolving this compound, and how can solubility be quantified?

Methodological Answer:
Solubility depends on solvent polarity and hydrogen-bonding capacity. Based on analogous tertiary alcohols (e.g., 2-methyl-2-propanol):

Solvent Polarity Method Reference Technique
MethanolHighHeadspace SPMEActivity coefficient measurement
DichloromethaneLowGravimetric analysisPhase equilibria studies
EthanolModerateGas chromatography (GC)Solubility correlation

For quantitative analysis, use headspace solid-phase microextraction (HS-SPME) to measure activity coefficients at infinite dilution .

Advanced: How can enantioselective synthesis of chiral derivatives of this compound be optimized?

Methodological Answer:
To achieve stereochemical control:

Chiral Starting Materials : Use chiral epoxides (e.g., (2R,3R)-epoxides) for ring-opening reactions with nucleophiles like amines, ensuring retention of configuration .

Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in Friedel-Crafts alkylation to introduce the ethoxyphenyl group enantioselectively.

Reaction Optimization : Adjust temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) to enhance enantiomeric excess (ee). Monitor via chiral HPLC or polarimetry .

Advanced: How can computational modeling resolve contradictions in phase behavior data for this compound in supercritical CO₂ mixtures?

Methodological Answer:
Contradictions in phase diagrams (e.g., liquid-liquid splitting) arise from correlation errors in traditional models. Use:

SRK Equation of State : Apply the Soave-Redlich-Kwong (SRK) equation with van der Waals mixing rules to predict critical points and phase boundaries. Validate against high-pressure static apparatus data (up to 112.9 bar) .

Global Phase Equilibrium Calculations (GPEC) : Identify metastable regions and avoid false splitting by integrating experimental VLE data at multiple temperatures (323.15–353.15 K) .

Advanced: What strategies mitigate discrepancies in biological activity data across structural analogs?

Methodological Answer:
Discrepancies often stem from substituent effects (e.g., methyl vs. methoxy groups). Address this via:

Comparative SAR Studies : Synthesize analogs (e.g., 1-(3-methoxyphenyl) or 1-(3,4-difluorophenyl) derivatives) and assay for antimicrobial/anticancer activity .

Computational Docking : Use molecular docking (e.g., AutoDock Vina) to map interactions between the ethoxyphenyl group and target enzymes (e.g., cytochrome P450). Validate with isothermal titration calorimetry (ITC) .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2) to separate polar byproducts.

Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product. Purity >97% is achievable, as demonstrated for similar tertiary alcohols .

Advanced: How can the compound’s potential as a pharmaceutical intermediate be evaluated mechanistically?

Methodological Answer:

Metabolic Stability Assays : Incubate with liver microsomes and quantify degradation via LC-MS. Compare with control compounds (e.g., 1-amino-3-(2-methylphenyl)propan-2-ol derivatives) .

Protease Inhibition Screening : Use fluorescence-based assays (e.g., trypsin or chymotrypsin inhibition) to assess binding affinity. Structure-activity trends can guide lead optimization .

Basic: What spectroscopic techniques characterize the electronic effects of the ethoxyphenyl group?

Methodological Answer:

UV-Vis Spectroscopy : Measure λmax shifts in ethanol to assess conjugation between the ethoxy group and aromatic ring.

IR Spectroscopy : Identify C-O-C stretching (~1250 cm⁻¹) and phenolic C-O vibrations (if deprotonated). Compare with 3-methoxyphenyl analogs .

Table 1: Key Physical Properties and Analytical Methods

Property Method Typical Value Reference
Boiling PointHigh-pressure GC~250–270°C (estimated)
LogP (lipophilicity)Shake-flask method~2.8 (similar to tert-butanol derivatives)
pKa (alcohol group)Potentiometric titration~19–20 (tertiary alcohol)

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